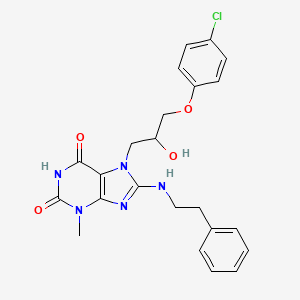

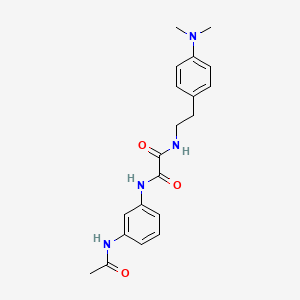

![molecular formula C21H16FN3O2 B2744652 3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide CAS No. 2034384-39-7](/img/structure/B2744652.png)

3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Scientific Research Applications

Optical Properties and Material Applications

A study by Volpi et al. (2017) highlighted the synthesis of imidazo[1,5-a]pyridine derivatives, closely related to the compound , with significant optical properties. These compounds exhibit notable fluorescence and Stokes' shift, making them potentially useful in the development of luminescent materials.

Radioligand Development for Receptor Imaging

Research by Hamill et al. (1996) explored the development of radiolabelled, nonpeptide angiotensin II antagonists, including derivatives of imidazo[1,2-a]pyridine. These compounds have applications in receptor imaging, specifically for angiotensin II, AT1 receptors.

Neurodegenerative Disease Research

In a study by Fookes et al. (2008), fluoroethoxy and fluoropropoxy substituted 2-(6-chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl derivatives were found to have high affinity for peripheral benzodiazepine receptors. These findings are relevant for imaging in neurodegenerative disorders.

Fluorescence pH-Sensors

Research conducted by Hutt et al. (2012) identified imidazo[1,5-a]pyridinium ions, related to the compound , as effective fluorescence pH-sensors. These compounds can switch fluorescence in response to pH changes, offering applications in biochemical sensing.

Fluorescent Biomarkers and Photochemical Sensors

A study by Velázquez-Olvera et al. (2012) focused on the fluorescent properties of imidazo[1,2-a]pyridine and pyrimidine derivatives. These compounds, including variants of the compound , have potential applications as biomarkers and photochemical sensors.

Antiviral Activity Against Flaviviridae

Research by Enguehard-Gueiffier et al. (2013) explored the antiviral activity of biphenyl derivatives of imidazo[1,2-a]pyridine against Flaviviridae, including hepatitis C and bovine viral diarrhoea virus. This research indicates potential therapeutic applications.

Cancer Research and Treatment

In a study by Jiang et al. (2016), derivatives of 3-methoxy-N-phenylbenzamide, which includes the core structure of the compound , were found to be potent inhibitors of the cellular mesenchymal-epithelial transition factor (c-MET), relevant for cancer treatment.

Alzheimer's Disease Imaging

The synthesis and evaluation of fluorinated imidazo[1,2-a]pyridine derivatives for imaging β-amyloid in Alzheimer’s disease were examined by Zeng et al. (2006). These compounds, including variants similar to the compound , could be used for amyloid plaque imaging in Alzheimer's disease patients.

Synthesis and Catalysis Research

A study by Liu et al. (2015) discussed the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, demonstrating the potential of the compound in synthetic and catalysis research.

Benzodiazepine Receptor Research

Research on imidazo[1,2-b]pyridazines, closely related to the compound of interest, by Barlin et al. (1996), showed strong and selective binding to peripheral-type benzodiazepine receptors. This indicates potential applications in central nervous system research and therapeutics.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

One study showed that a compound with a similar structure inhibited rab11a prenylation at a concentration of 25 μm . This suggests that the compound might interact with its targets by inhibiting their function, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with imidazo[1,2-a]pyridines , it is likely that this compound affects multiple pathways. For instance, as a potential CDK inhibitor, it could affect cell cycle regulation .

Pharmacokinetics

One study mentioned that a compound with a similar structure displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Based on the reported inhibition of rab11a prenylation , it can be inferred that the compound might affect cellular processes such as protein transport and signal transduction.

properties

IUPAC Name |

3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O2/c1-27-19-10-9-14(12-16(19)22)21(26)24-17-7-3-2-6-15(17)18-13-25-11-5-4-8-20(25)23-18/h2-13H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVJUJBOQAOJOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2744572.png)

amine](/img/structure/B2744577.png)

![4-(3-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2744578.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2744588.png)

![1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2744592.png)